噻唑-4-甲酰肼

描述

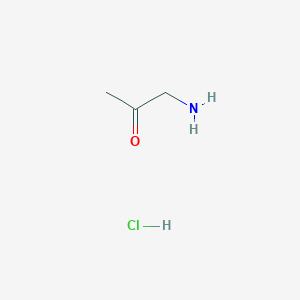

Synthesis Analysis

Thiazole derivatives, including thiazole-4-carbohydrazide, are typically synthesized through cyclization reactions. For example, ethyl2-(2-benzylidenehydrazinyl)thiazole-4-carboxylate and ethyl2-(2-(2-hydroxybenzylidene)hydrazinyl)thiazole-4-carboxylate were synthesized via cyclization of 1-benzylidenethiosemicarbazide with ethyl bromopyruvate, validated by spectroscopic techniques such as FTIR, 1H- NMR, 13C-NMR, and determined using SC-XRD (Haroon et al., 2020).

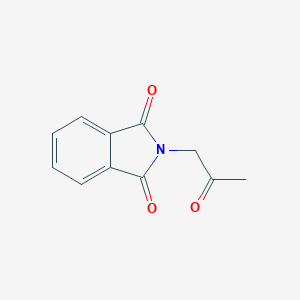

Molecular Structure Analysis

The molecular structure of thiazole-4-carbohydrazide derivatives is often elucidated through X-ray diffraction (XRD) and spectroscopic methods, providing insights into their geometric and electronic configurations. Computational techniques like Density Functional Theory (DFT) further aid in understanding their molecular orbitals, charge distributions, and nonlinear optical (NLO) properties, supporting experimental findings (Haroon et al., 2020).

Chemical Reactions and Properties

Thiazole-4-carbohydrazide derivatives undergo various chemical reactions, contributing to their biological and physical properties. For instance, their ability to form stable intramolecular charge transfer complexes and hyper-conjugative interactions among bonds provides them with notable stability and NLO activity, suggesting their use in optoelectronic applications (Haroon et al., 2020).

科学研究应用

1. Nonlinear Optical Materials

- Results : The HOMO−LUMO energy gap in TCAH8 (3.595 eV) was found to be lower than the TCAH1− TCAH7 (4.123−3.932 eV) with a large red shift which leads to a substantial NLO response. The significant NLO response of TCAH4 was explored with ⟨α⟩, βtot, and ⟨γ⟩ values as 5.157 × 10−23, and 2.185 × 10−29, and 2.753 × 10−34 esu, respectively, among the entitled compounds .

2. Anti-inflammatory and Antimicrobial Activities

- Results : The in vitro anti-inflammatory activity of these compounds was evaluated by denaturation of the bovine serum albumin method and showed inhibition in the range of IC50 values 46.29 - 100.60 μg/mL. Antimicrobial results revealed that compound 5j showed the lowest MIC values .

3. Anticancer Activity

- Results : The specific results or outcomes of this application are not detailed in the source. For more information, I recommend consulting the original research article .

4. Antifungal Medication

- Results : The specific results or outcomes of this application are not detailed in the source. For more information, I recommend consulting the original research article .

5. Laser-Sensitive Primary Explosive

- Results : The specific results or outcomes of this application are not detailed in the source. For more information, I recommend consulting the original research article .

6. Quantum Chemical Calculations

- Application : Thiazole-4-carbohydrazide derivatives have been used in quantum chemical calculations to predict the physicochemical properties of a system. It is necessary to study its structure−property relationships (SPRs). For this purpose, density functional theory (DFT) has played a vital role .

- Method : The compounds were synthesized by condensation reaction, and their structures were confirmed with spectroscopic methods (1H-, 13C-NMR, and HRMS). Quantum chemical calculations were also performed at B3PW91/6-311G(d,p) functional of DFT to explore electronic, structural, and chemical properties .

- Results : The HOMO−LUMO energy gap in TCAH8 (3.595 eV) was found to be lower than the TCAH1− TCAH7 (4.123−3.932 eV) with a large red shift which leads to a substantial NLO response .

7. Antifungal Medication

- Application : Thiazole-4-carbohydrazide derivatives, such as abafungin, are used to suppress skin infections caused by various fungi .

- Results : The specific results or outcomes of this application are not detailed in the source. For more information, I recommend consulting the original research article .

8. Laser-Sensitive Primary Explosive

- Application : Thiazole-4-carbohydrazide (SZCA) and its ion salt SZCA·HClO and energetic complex Cu (SZCA) (ClO) () have been synthesized and found to be laser-sensitive primary explosives .

- Method : The compounds were synthesized and their structures were confirmed with spectroscopic methods (1H-, 13C-NMR, and HRMS) .

- Results : The specific results or outcomes of this application are not detailed in the source. For more information, I recommend consulting the original research article .

未来方向

Thiazole derivatives, including Thiazole-4-carbohydrazide, have shown promising results in various biological activities such as antioxidant, analgesic, antibacterial, anticancer, antiallergic, antihypertensive, anti-inflammatory, antimalarial, antifungal, and antipsychotic . Therefore, there is potential for further studies and development of new effective antimicrobial as well as anti-inflammatory agents .

属性

IUPAC Name |

1,3-thiazole-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3OS/c5-7-4(8)3-1-9-2-6-3/h1-2H,5H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZCUPAZNRMQILK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CS1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50332843 | |

| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thiazole-4-carbohydrazide | |

CAS RN |

101257-38-9 | |

| Record name | THIAZOLE-4-CARBOHYDRAZIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50332843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Ethyl-2-({3-[(3-ethyl-5-methoxy-1,3-benzothiazol-2(3H)-ylidene)methyl]-5,5-dimethylcyclohex-2-en-1-ylidene}methyl)-1,3-benzothiazol-3-ium 4-methylbenzene-1-sulfonate](/img/structure/B19323.png)